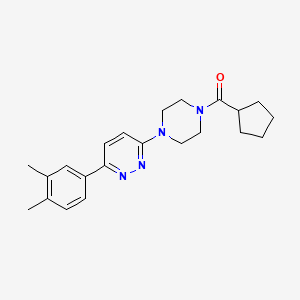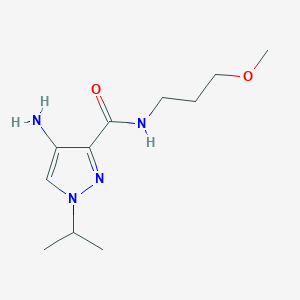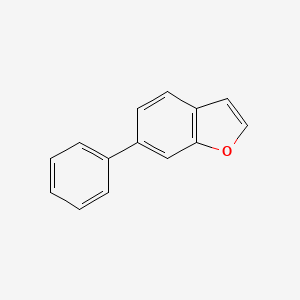![molecular formula C14H22N2O4 B2420588 Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate CAS No. 2361862-60-2](/img/structure/B2420588.png)
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. In
作用機序
The mechanism of action of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which in turn leads to the induction of apoptosis in cancer cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to have several biochemical and physiological effects on cells. In cancer cells, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate induces apoptosis by inhibiting the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurodegenerative diseases, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in lab experiments is its toxicity. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to be toxic to both cancerous and non-cancerous cells, which limits its potential use in certain applications.
将来の方向性
There are several future directions for the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate. One potential direction is the development of new cancer treatments that utilize Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's ability to induce apoptosis in cancer cells. Another potential direction is the study of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate's effects on other neurological disorders, such as Huntington's disease. Additionally, further research is needed to investigate the toxicity of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate and its potential side effects.
Conclusion:
In conclusion, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects the biochemical and physiological effects of cells. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has the potential to be a valuable tool in the development of new treatments for cancer and other neurological disorders.
合成法
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is synthesized through a specific method that involves the reaction of 1-prop-2-enoylpiperidine-4-carboxylic acid with isopropyl chloroacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate in its pure form.
科学的研究の応用
Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been extensively studied for its potential use in various scientific research applications. One of the main applications of Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is in the field of cancer research. Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-12(17)16-7-5-11(6-8-16)14(19)15-9-13(18)20-10(2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNHOHLFXJJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)

![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![Tert-butyl N-spiro[1,3-dihydroindene-2,4'-piperidine]-1-ylcarbamate;hydrochloride](/img/structure/B2420524.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)